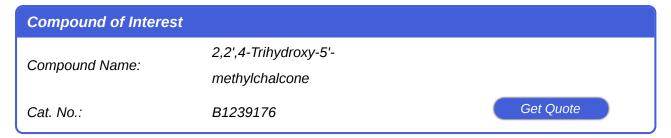


2,2',4-Trihydroxy-5'-methylchalcone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **2,2',4-Trihydroxy-5'-methylchalcone**, a flavonoid compound of interest to researchers in drug discovery and development.

Chemical Identity and Properties

2,2',4-Trihydroxy-5'-methylchalcone is a member of the chalcone family, which are precursors to flavonoids and isoflavonoids in plants.[1][2] These compounds are characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.[1][2] The specific chemical identifiers and properties for **2,2',4-Trihydroxy-5'-methylchalcone** are summarized in the table below. It is important to distinguish this compound from its isomer, 2,2',4'-Trihydroxychalcone, which has a registered CAS Number of 26962-50-5.[3]



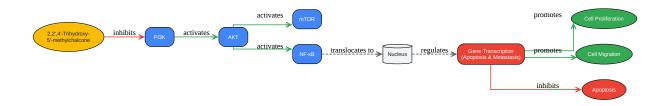
Identifier	Value	Source
IUPAC Name	3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop- 2-en-1-one	PubChem[4]
Molecular Formula	C16H14O4	PubChem[4]
Molecular Weight	270.28 g/mol	PubChem[4]
Canonical SMILES	CC1=CC(=C(C=C1)O)C(=O)C =CC2=C(C=C(C=C2)O)O	PubChem[4]
InChI Key	DALTUEQXZSBGHN- UHFFFAOYSA-N	PubChem[4]
CAS Number	Not available	

Biological Activity and Signaling Pathways

Research has demonstrated that 2,2',4'-trihydroxychalcone, an isomer of the subject compound, exhibits significant anti-cancer properties. Specifically, it has been shown to inhibit the proliferation, metastasis, and induce apoptosis in A549 human lung cancer cells.[5] The underlying mechanism for these effects is attributed to the suppression of the PI3K/AKT/NF-κB signaling pathway.[5]

The compound was found to decrease the expression of phosphorylated (p)-PI3K, p-AKT, and p-mTOR.[5] Furthermore, it reduced the levels of vascular endothelial growth factor (VEGF), E-selectin, and N-cadherin, which are crucial for angiogenesis and metastasis.[5] A corresponding decrease in the pro-angiogenic factor VEGF in the cell culture media was also observed.[5] By inhibiting the nuclear translocation of NF-kB, the compound effectively downregulates the transcription of genes involved in tumor apoptosis and metastasis.[5] In the context of apoptosis, it was observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax, cleaved PARP, and caspase-3.[5]





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Caption: PI3K/AKT/NF-kB signaling pathway inhibition.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the biological activity of 2,2',4'-trihydroxychalcone on A549 cells.[5]

Cell Proliferation Assay (CCK-8)

- A549 cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
- The cells were then treated with various concentrations of the chalcone compound for 24,
 48, and 72 hours.
- Following treatment, 10 μl of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plate was incubated for an additional 2 hours.
- The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Cell Migration and Invasion Assays

• For the migration assay, 2x10⁵ A549 cells in serum-free medium were placed in the upper chamber of a Transwell insert. The lower chamber was filled with a medium containing 10%



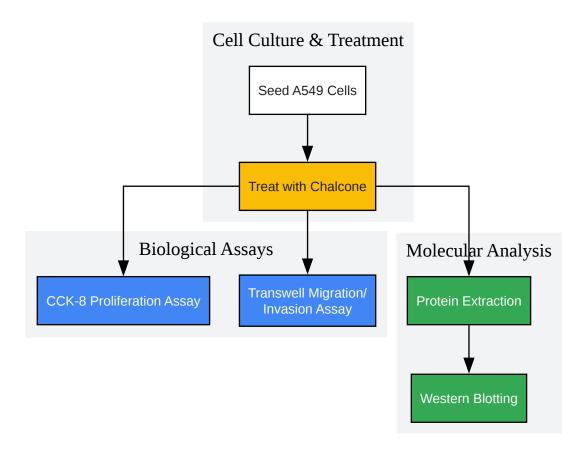
fetal bovine serum.

- For the invasion assay, the Transwell inserts were pre-coated with Matrigel.
- The cells were treated with non-toxic concentrations of the chalcone compound.
- After 24 hours of incubation, non-migrated or non-invaded cells on the upper surface of the membrane were removed.
- The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.

Western Blot Analysis

- A549 cells were treated with the chalcone compound at various concentrations for 24 hours.
- Total protein was extracted from the cells using RIPA lysis buffer.
- Protein concentrations were determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes.
- The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, NF-κB, Bcl-2, Bax, etc.) overnight at 4°C.
- After washing, the membranes were incubated with the appropriate secondary antibodies.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.





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Caption: General experimental workflow for biological evaluation.

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